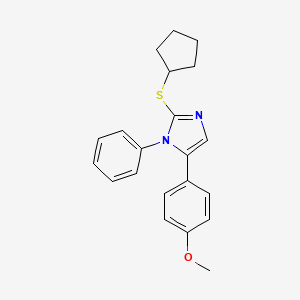
2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with a phenyl group, a 4-methoxyphenyl group, and a cyclopentylthio group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring and the three substituents. The electron-donating methoxy group and the electron-withdrawing phenyl group could potentially influence the electronic properties of the imidazole ring .Chemical Reactions Analysis
Imidazoles are known to participate in a variety of chemical reactions, including nucleophilic substitutions and coordination to metal ions. The presence of the methoxy and phenyl groups could influence the reactivity of the imidazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
Imidazole derivatives are synthesized using various methods, leading to compounds with significant biological and pharmaceutical importance. These compounds are characterized using techniques such as NMR, FT-IR spectral analysis, and more, to determine their structure and potential applications in medicinal chemistry. The synthesis process highlights the versatility of imidazole compounds and their potential for customization in pharmaceutical research (Ramanathan, 2017).
Biological Activities
Imidazole derivatives exhibit extensive biological activities, including antimicrobial and anticancer activities. These activities make them attractive targets for the development of new therapeutic agents. Research has shown that certain imidazole derivatives can inhibit growth, induce apoptosis, and even lead to cellular senescence in cancer cells, providing a foundation for anticancer drug development (Sharma et al., 2014).
Antifungal and Antimicrobial Evaluation
The antifungal and antimicrobial properties of imidazole derivatives are well-documented, with studies indicating that the substitution patterns on the imidazole ring significantly influence these activities. This suggests the potential of imidazole derivatives in developing new antimicrobial agents capable of combating various bacterial and fungal infections (Macías et al., 2018).
Corrosion Inhibition
Imidazole derivatives also find applications in corrosion inhibition, particularly for protecting metals in acidic environments. The effectiveness of these compounds as corrosion inhibitors is attributed to their ability to form strong adsorption layers on metal surfaces, showcasing the versatility of imidazole derivatives beyond pharmaceutical applications (Ouakki et al., 2020).
Safety And Hazards
Future Directions
The study of imidazole derivatives is a vibrant field in medicinal chemistry due to their wide range of biological activities. Future research on “2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole” could involve investigating its potential biological activities and optimizing its properties for specific applications .
properties
IUPAC Name |
2-cyclopentylsulfanyl-5-(4-methoxyphenyl)-1-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-24-18-13-11-16(12-14-18)20-15-22-21(25-19-9-5-6-10-19)23(20)17-7-3-2-4-8-17/h2-4,7-8,11-15,19H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCYHKLREYMFIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

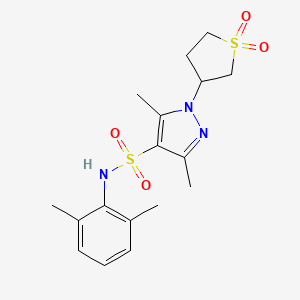
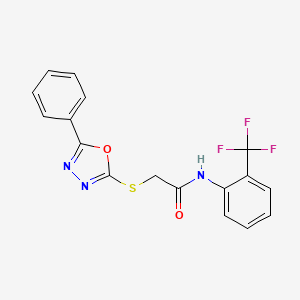
![7-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2626993.png)
![2-(7-cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2626994.png)
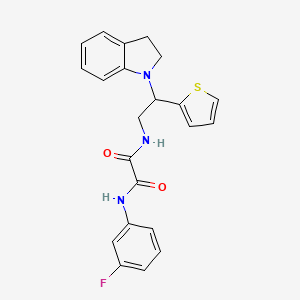
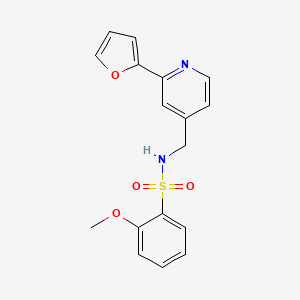
![2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2626999.png)
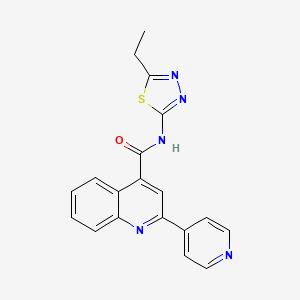
![1-[(4-Methoxynaphthyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2627001.png)
![N-(3-acetylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2627005.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2627009.png)
![N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2627010.png)
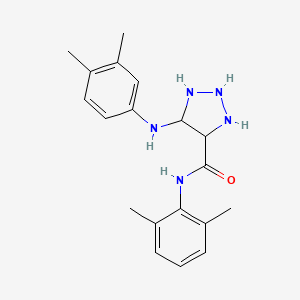
![4-[(4-fluorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2627012.png)